
6-(Prop-1-yn-1-yl)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Prop-1-yn-1-yl)pyridin-3-ol is a heterocyclic organic compound that features a pyridine ring substituted with a propynyl group at the 6-position and a hydroxyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-1-yn-1-yl)pyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 3-hydroxypyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency, potentially incorporating continuous flow techniques and advanced purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Prop-1-yn-1-yl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond in the propynyl group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 6-(Prop-1-yn-1-yl)pyridin-3-one.
Reduction: Formation of 6-(Prop-1-en-1-yl)pyridin-3-ol or 6-(Propyl)pyridin-3-ol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Prop-1-yn-1-yl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which 6-(Prop-1-yn-1-yl)pyridin-3-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The propynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Prop-2-yn-1-yl)pyridin-3-ol: Similar structure but with a different position of the triple bond.
3-Hydroxypyridine: Lacks the propynyl group, making it less hydrophobic.
6-Methylpyridin-3-ol: Contains a methyl group instead of a propynyl group, affecting its reactivity and interactions.
Uniqueness
6-(Prop-1-yn-1-yl)pyridin-3-ol is unique due to the presence of both a hydroxyl group and a propynyl group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C8H7NO |
|---|---|
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
6-prop-1-ynylpyridin-3-ol |
InChI |
InChI=1S/C8H7NO/c1-2-3-7-4-5-8(10)6-9-7/h4-6,10H,1H3 |
Clé InChI |
UTORTBXVUHJLJF-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1=NC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


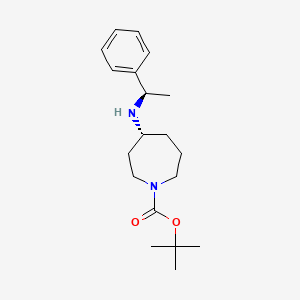
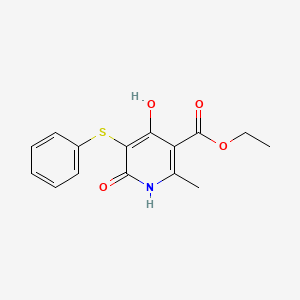

![Ethyl 3-(1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-4-cyano-1H-pyrazol-5-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylate](/img/structure/B13366379.png)
![Methyl 4-[(5-{[4-(ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B13366383.png)
![7-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B13366392.png)
![4-[(4-chlorophenyl)sulfinyl]-5-hydroxy-6-phenyl-3(2H)-pyridazinone](/img/structure/B13366393.png)
![3-(1-Methyl-4-piperidinyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366396.png)
![6-(2-Methyl-3-furyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366397.png)
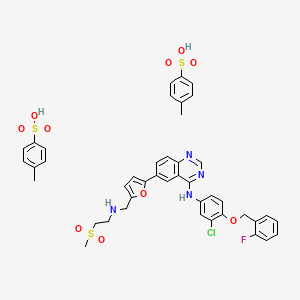

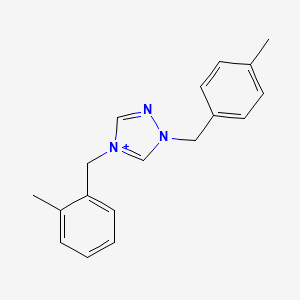
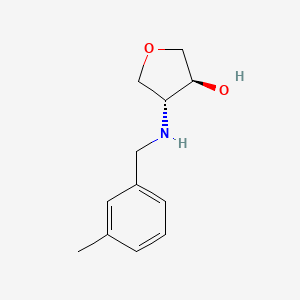
![4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline](/img/structure/B13366447.png)
